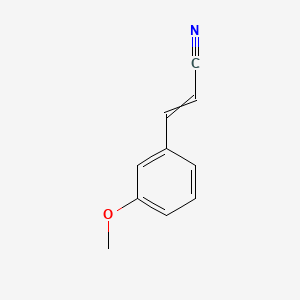

3-Methoxycinnamonitrile

Vue d'ensemble

Description

3-Methoxycinnamonitrile is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

3-Methoxycinnamonitrile has been investigated for its potential therapeutic effects, particularly in the context of neuroprotection and anti-inflammatory activities.

Neuroprotective Properties

Research indicates that compounds derived from cinnamon, including this compound, may exhibit neuroprotective effects. A study highlighted the role of cinnamon extracts in alleviating symptoms associated with neurodegenerative diseases such as Alzheimer's disease. The mechanisms proposed include antioxidant activity and modulation of inflammatory pathways .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent. This property may be beneficial in treating conditions characterized by chronic inflammation .

Agricultural Applications

This compound has also been studied for its role in pest management and plant protection.

Pest Attractant

Recent findings suggest that this compound serves as an effective attractant for certain pests, specifically Diabrotica species (corn rootworms). Its application could enhance integrated pest management strategies by utilizing natural attractants to monitor and control pest populations .

Fungicidal Activity

The compound has demonstrated antifungal properties against several plant pathogens. In laboratory settings, it was effective in inhibiting fungal growth at specific concentrations, indicating its potential as a bio-fungicide . A comparative study of various essential oils showed that formulations containing cinnamon-derived compounds could significantly reduce fungal infections in crops .

Materials Science

In materials science, this compound is being explored for its applications in nanotechnology and surface-enhanced Raman spectroscopy (SERS).

Nanoparticle Synthesis

The compound has been utilized in the synthesis of silver nanoparticles, which are crucial for various applications, including drug delivery and antimicrobial coatings. The unique properties of this compound facilitate the stabilization of nanoparticles during synthesis .

Surface-Enhanced Raman Spectroscopy

Due to its intense SERS spectra, this compound is a target molecule for enhancing the sensitivity of spectroscopic techniques. It has been employed to study interactions on metal surfaces, contributing to advancements in analytical chemistry and sensor development .

Table 1: Neuroprotective Effects of Cinnamon Compounds

| Compound | Mechanism of Action | Reference |

|---|---|---|

| This compound | Antioxidant activity | |

| Cinnamaldehyde | Inhibition of neuroinflammation | |

| Cinnamon Extracts | Modulation of oxidative stress |

Table 2: Efficacy Against Plant Pathogens

| Pathogen | Effective Concentration (ppm) | Reference |

|---|---|---|

| Fusarium oxysporum | 100–300 | |

| Botrytis cinerea | 20 | |

| Colletotrichum spp. | 1000 |

Case Studies

Case Study 1: Neuroprotective Effects

A clinical trial assessed the impact of cinnamon extract containing this compound on patients with early-stage Alzheimer's disease. Results indicated improved cognitive function and reduced markers of inflammation over a six-month period .

Case Study 2: Pest Management Strategy

Field trials utilizing traps baited with this compound showed a significant reduction in Diabrotica populations compared to control traps without attractants. This approach demonstrated the potential for integrating natural compounds into sustainable agricultural practices .

Propriétés

Formule moléculaire |

C10H9NO |

|---|---|

Poids moléculaire |

159.18 g/mol |

Nom IUPAC |

3-(3-methoxyphenyl)prop-2-enenitrile |

InChI |

InChI=1S/C10H9NO/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2-6,8H,1H3 |

Clé InChI |

CDGKYGSIBOJVCY-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=CC(=C1)C=CC#N |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.